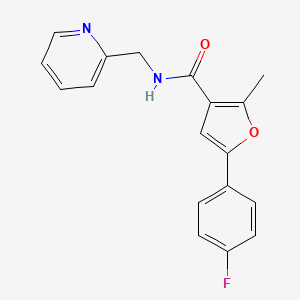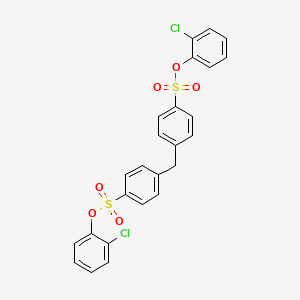
5-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide
Descripción general
Descripción
5-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)-3-furamide is a chemical compound that belongs to the class of furan derivatives. It is commonly known as PFI-2 and is widely used in scientific research. PFI-2 is a potent inhibitor of the histone lysine methyltransferase SETD7, which is involved in the regulation of gene expression.
Mecanismo De Acción
PFI-2 is a competitive inhibitor of SETD7. It binds to the active site of SETD7 and prevents the binding of the substrate, S-adenosylmethionine (SAM). SAM is required for the methylation of H3K4 by SETD7. Therefore, PFI-2 inhibits the activity of SETD7 and leads to a decrease in H3K4 methylation.
Biochemical and Physiological Effects:
PFI-2 has been shown to have various biochemical and physiological effects. Inhibition of SETD7 by PFI-2 leads to a decrease in H3K4 methylation and altered gene expression. PFI-2 has been shown to inhibit the proliferation of cancer cells and reduce the expression of pro-inflammatory genes in macrophages. PFI-2 has also been shown to improve glucose tolerance and insulin sensitivity in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PFI-2 is a potent and selective inhibitor of SETD7, which makes it a valuable tool for studying the role of SETD7 in various biological processes. However, PFI-2 has some limitations for lab experiments. PFI-2 has low solubility in water, which makes it difficult to use in some assays. PFI-2 also has low stability in aqueous solutions, which requires careful handling and storage.
Direcciones Futuras
There are several future directions for the use of PFI-2 in scientific research. PFI-2 can be used to study the role of SETD7 in other biological processes, such as metabolism and neurodegeneration. PFI-2 can also be used to develop new therapies for cancer and inflammatory diseases. Finally, the synthesis of new SETD7 inhibitors based on the structure of PFI-2 can be explored to improve their potency and selectivity.
Conclusion:
In conclusion, PFI-2 is a potent inhibitor of SETD7 that is widely used in scientific research. PFI-2 inhibits the activity of SETD7 by binding to its active site and preventing the binding of its substrate, SAM. PFI-2 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation and the reduction of pro-inflammatory gene expression. PFI-2 has some advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Aplicaciones Científicas De Investigación
PFI-2 is widely used in scientific research to study the role of SETD7 in various biological processes. SETD7 is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 4 (H3K4), which is involved in the regulation of gene expression. PFI-2 inhibits the activity of SETD7, which leads to a decrease in H3K4 methylation and altered gene expression. PFI-2 has been used to study the role of SETD7 in cancer, cardiovascular disease, and inflammation.
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-16(18(22)21-11-15-4-2-3-9-20-15)10-17(23-12)13-5-7-14(19)8-6-13/h2-10H,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGXUKDKDUFMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 4-({[(2,4-dichlorophenoxy)acetyl]oxy}methyl)benzoate](/img/structure/B4839174.png)
![methyl 3-{[(2,6-dimethyl-4-morpholinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4839186.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4839198.png)
![2-(3,4-dimethylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4839199.png)

![4-(4-hydroxy-2-methylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4839207.png)
![2-(2-chloro-5-methylphenoxy)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}propanohydrazide](/img/structure/B4839208.png)

![3-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4839228.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4839235.png)
![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B4839268.png)